2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole
Overview
Description
“2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole” is a compound that contains a benzimidazole core, which is a bicyclic heteroarene with a fusion of benzene and imidazole rings . The trifluoromethyl group is a common substituent in organic chemistry due to its ability to alter the chemical and physical properties of molecules .
Synthesis Analysis
While specific synthesis methods for “2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole” are not available, benzimidazole derivatives are often synthesized via reactions involving o-phenylenediamine . The trifluoromethyl group can be introduced using various methods, such as the use of trifluoromethylphenylboronic acid in Suzuki-coupling reactions .
Chemical Reactions Analysis
Benzimidazole derivatives can participate in various chemical reactions. For instance, trifluoromethylphenylboronic acid can be used in Suzuki-coupling reactions to prepare 2-trifluoromethyl aryl or heteroaryl derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole” would depend on its specific structure. Trifluoromethyl groups are known to influence properties such as lipophilicity, acidity, and metabolic stability .
Scientific Research Applications
Antiparasitic and Antimicrobial Applications
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole derivatives have shown promise in antiparasitic and antimicrobial applications. For instance, a study found that a benzimidazole prodrug caused significant morphological damage to Echinococcus multilocularis metacestodes, a causative agent of alveolar hydatid disease, suggesting potential for treating this condition (Walchshofer et al., 1990). Another study reported the synthesis of novel benzimidazole derivatives, which exhibited antibacterial and antifungal activities, indicating their potential as antimicrobial agents (Vora & Vyas, 2019).
Corrosion Inhibition
Benzimidazole derivatives, including trifluoromethyl phenyl variants, have been investigated for their corrosion inhibition properties. A study evaluated these derivatives as inhibitors for mild steel corrosion in acidic solutions, suggesting their potential application in protecting metals from corrosion (Yadav et al., 2013).
Pharmacological Activity
Research into the pharmacological activity of trifluoromethyl-containing imidazo[1,2-a]benzimidazoles has revealed potential applications in pain relief, antiplatelet activity, and inhibiting certain enzymes. A study synthesized a series of these compounds and tested them for various pharmacological activities (Zhukovskaya et al., 2018).
Antioxidant Properties
Some benzimidazole derivatives have been studied for their antioxidant properties. A research found that certain derivatives exhibited significant inhibitory effects on lipid peroxidation in rat liver, highlighting their potential as antioxidants (Kuş et al., 2004).
Material Science Applications
In the field of material science, benzimidazole derivatives have been used in the synthesis of organic light-emitting diodes (OLEDs). A study reported the synthesis of bipolar molecules containing benzimidazole moieties for use in OLEDs, demonstrating the versatility of these compounds in advanced material applications (Ge et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
2-[4-(trifluoromethyl)phenyl]-1H-benzimidazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9F3N2/c15-14(16,17)10-7-5-9(6-8-10)13-18-11-3-1-2-4-12(11)19-13/h1-8H,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZLJTCPNDNUPHL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=N2)C3=CC=C(C=C3)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9F3N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00347447 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole | |
CAS RN |
400073-79-2 | |
Record name | 2-[4-(Trifluoromethyl)phenyl]-1H-benzimidazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00347447 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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